molecular formula C17H24F2N2O2S2 B2955148 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide CAS No. 2034507-45-2

1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide

Cat. No.: B2955148
CAS No.: 2034507-45-2
M. Wt: 390.51
InChI Key: QXUNITDLXFYMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methanesulfonamide core linked to a 2,5-difluorophenyl group and a piperidin-4-ylmethyl moiety substituted with a thiolan-3-yl (tetrahydrothiophen-3-yl) ring. The thiolan ring may improve solubility compared to bulkier aromatic substituents, while the difluorophenyl group could modulate electronic and steric interactions with biological targets.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2S2/c18-15-1-2-17(19)14(9-15)12-25(22,23)20-10-13-3-6-21(7-4-13)16-5-8-24-11-16/h1-2,9,13,16,20H,3-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUNITDLXFYMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the thiolan and piperidinyl intermediates, followed by their coupling with the difluorophenyl group under controlled conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Drinabant (AVE-1625)

  • Structure : N-[1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)methanesulfonamide .
  • Molecular Formula : C₂₃H₂₀Cl₂F₂N₂O₂S (FW: 497.4) .
  • Key Differences: Core Heterocycle: Drinabant uses an azetidine ring, whereas the target compound employs a piperidine-thiolan hybrid. The latter’s larger, sulfur-containing thiolan ring may enhance solubility and reduce lipophilicity compared to Drinabant’s bis(4-chlorophenyl) group. Fluorine Substitution: Drinabant has 3,5-difluorophenyl vs. the target’s 2,5-difluorophenyl, altering steric and electronic profiles.

Pyrazolopyrimidine-Based Methanesulfonamide (Example 56 in )

  • Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide .
  • Molecular Weight : 603.0 (M⁺+1) .
  • Key Differences: Scaffold: The pyrazolopyrimidine-chromen system contrasts with the target’s piperidine-thiolan backbone. This difference implies divergent biological targets (e.g., kinase inhibition vs. receptor antagonism).

Pesticide Derivatives (Tolylfluanid and Dichlofluanid)

  • Structures: Tolylfluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide . Dichlofluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide .
  • Key Differences: Functional Groups: Both pesticides feature dichloro-fluoro and dimethylamino sulfonyl groups, absent in the target compound. These groups confer fungicidal activity but increase environmental persistence and toxicity . Applications: The target compound’s difluorophenyl and thiolan groups likely prioritize therapeutic efficacy over broad-spectrum biocidal activity.

Structural and Pharmacokinetic Analysis

Table 1: Comparative Properties of Selected Methanesulfonamide Derivatives

Property Target Compound Drinabant Pyrazolopyrimidine Derivative Tolylfluanid
Molecular Weight ~500 (estimated) 497.4 603.0 349.2 (Tolylfluanid)
Core Structure Piperidine-thiolan Azetidine Pyrazolopyrimidine-chromen Dichloro-fluorophenyl
Fluorine Substitution 2,5-Difluorophenyl 3,5-Difluorophenyl 3-Fluorophenyl (chromen) 1-Fluoro (methanesulfonamide)
Key Functional Groups Thiolan, methanesulfonamide Bis(4-chlorophenyl) Sulfonamide, chromen-4-one Dichloro, dimethylamino
Bioactivity Hypothesized CNS/receptor Cannabinoid antagonist Kinase/protease inhibition? Fungicide

Pharmacokinetic Predictions

  • Solubility : The thiolan ring’s sulfur atom and reduced aromaticity may improve aqueous solubility compared to Drinabant’s chlorophenyl groups.

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide is a novel chemical entity that has recently gained attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : Not available in the search results.
  • Molecular Formula : C₁₅H₁₈F₂N₂O₂S
  • Molecular Weight : 336.38 g/mol
  • Chemical Structure : The compound features a difluorophenyl group, a thiolan moiety, and a piperidine ring, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets. These interactions can lead to modulation of several biochemical pathways:

  • Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also exhibit diverse receptor interactions.
  • Signal Transduction Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, potentially making it relevant in cancer therapeutics .

Case Studies

  • In Vitro Studies : Preliminary studies indicate that related sulfonamide compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been shown to inhibit cell growth in breast and prostate cancer models, suggesting potential applications in oncology .
  • In Vivo Efficacy : Animal models treated with structurally similar compounds demonstrated reduced tumor sizes and improved survival rates. These findings support the hypothesis that this compound could also exhibit therapeutic efficacy in vivo .

Pharmacological Profile

The pharmacological profile of this compound is still under investigation; however, it is anticipated to exhibit:

  • Antidepressant-like Effects : Some derivatives have shown promise as antidepressants by modulating serotonin receptors and phosphodiesterase activity, indicating potential for mood disorder treatments .

Safety and Toxicity

While specific toxicity data for this compound are not available, related compounds have undergone safety evaluations. It is essential to assess the safety profile through preclinical studies before advancing to clinical trials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.